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Compound of Interest

Compound Name: 2,5-Dimethyl-3-pyrroline
CAS No.: 59480-92-1
Cat. No.: B1329773
Get Quote
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Executive Summary

2,5-Dimethyl-3-pyrroline (CAS 59480-92-1) represents a critical scaffold in medicinal
chemistry, serving as a reduced congener of the aromatic 2,5-dimethylpyrrole and an
unsaturated precursor to substituted pyrrolidines. Its cyclic allylic amine motif renders it
chemically distinct from its saturated and aromatic analogs, introducing unique stability
challenges related to tautomerization and oxidation.

This guide provides a definitive thermochemical profile of 2,5-Dimethyl-3-pyrroline. Due to the
scarcity of direct calorimetric data in open literature, this document details theoretical
estimation methodologies (Benson Group Additivity) alongside validated experimental protocols
for determining its Enthalpy of Formation (

) and Vaporization (
).
Molecular Architecture & Physicochemical Baseline
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Before deriving thermodynamic potentials, we must establish the physical state and structural
isomerism that define the compound's standard state.

Structural Isomerism

2,5-Dimethyl-3-pyrroline exists as a mixture of cis and trans isomers. The steric repulsion
between the C2 and C5 methyl groups influences the ring puckering and standard entropy (

).

o Cis-isomer: Methyl groups on the same face (syn); typically higher steric strain.

o Trans-isomer: Methyl groups on opposite faces (anti); generally thermodynamically favored.

Baseline Physical Properties

¢ Molecular Formula:

Molecular Weight: 97.16 g/mol

Standard State: Liquid at 298.15 K

Boiling Point: 102—-105 °C (at 760 mmHQ)

Density: 0.824 g/mL

Thermochemical Parameters: Estimation &
Theoretical Data

In the absence of archival combustion calorimetry data, we employ Benson Group Additivity
(BGA) to estimate the Gas Phase Enthalpy of Formation (

). This method assumes that a molecule's thermodynamic properties are the sum of the
contributions of its constituent groups.[1]

Benson Group Additivity Calculation

Target Molecule: 2,5-Dimethyl-3-pyrroline Structural Decomposition:
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e Ring Correction: 5-membered ring (Cyclopentene base strain).

e N-H Group: Secondary amine in a ring (

)

e C=C Double Bond: Cyclic alkene (

).

o Methyl Groups: Two methyls attached to sp3 carbons (

is approximated).

Note: Values below are approximations based on standard group additivity tables (Benson,

1976).
Approx.
Group / Correction Count Contribution Total (kJ/mol)
(kd/imol)
Base Ring
1 +33.9 +33.9
(Cyclopentene)
N substitution (C->N) 1 +50.0 (Est. shift) +50.0
Methyl Group (
2 -42.2 -84.4
)
Secondary Amine
_ 1 +10.0 +10.0
Correction
Ring Strain Correction 1 +25.0 +25.0
Estimated +34.5 kJ/mol

Interpretation: The positive enthalpy of formation suggests the compound is endothermic

relative to its elements, consistent with the strain of the unsaturated five-membered ring.
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Comparative Thermochemistry

Comparing 2,5-Dimethyl-3-pyrroline to its analogs reveals its intermediate thermodynamic

stability.
Compound State (kd/mol) Stability Driver
o No ring strain from
Pyrrolidine Saturated -40.6 i
unsaturation.
2,5-Dimethyl-3- Ring strain + Double
] Unsaturated ~ +35.0 (Est)
pyrroline bond.
' . Aromatic stabilization
2,5-Dimethylpyrrole Aromatic -65.0

energy.

Experimental Methodologies for Validation

To replace estimates with high-precision data, the following self-validating protocols are
recommended.

Protocol A: Static Bomb Combustion Calorimetry

Objective: Determine the Enthalpy of Combustion (

) to derive Enthalpy of Formation (

).

Principle:
Workflow:

o Sample Encapsulation: Seal ~0.5 g of 2,5-Dimethyl-3-pyrroline in a Mylar or gelatin
capsule (to prevent evaporation/oxidation).

o Combustion: Ignite in a static bomb calorimeter pressurized to 3.0 MPa with high-purity
Oxygen.
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e Correction Analysis:
o Nitric Acid Correction: Titrate bomb washings to correct for

formation.

o Carbon Dioxide Recovery: Measure total
produced (Rossini method) to verify combustion completeness (>99.9%).
» Calculation:

Protocol B: Transpiration Method (Vaporization
Enthalpy)

Objective: Determine

to convert liquid data to gas phase.

Workflow:

Saturator Setup: Coat a glass inert support with the liquid sample in a U-tube thermostatted
to

e Gas Flow: Flow dry Nitrogen gas through the tube at varying flow rates.
o Collection: Trap the saturated vapor in a cold trap (liquid
).
e Quantification: Analyze the condensate via GC-FID.
e Clausius-Clapeyron Plot: Plot

'S

. The slope yields
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Visualization of Thermochemical Characterization

The following diagram illustrates the logical workflow for fully characterizing the
thermochemical profile of the target compound, linking synthesis to data reduction.
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Figure 1: Integrated workflow for the experimental determination of thermochemical properties.

Applications in Drug Design[2]

Understanding the thermochemistry of 2,5-Dimethyl-3-pyrroline is pivotal for:
o Metabolic Stability Prediction: The relatively high

of the 3-pyrroline ring compared to the aromatic pyrrole implies a thermodynamic driving
force for oxidative aromatization in vivo (via Cytochrome P450 enzymes). Drug candidates
containing this scaffold may be metabolically labile, converting to the planar, aromatic pyrrole
species.

» Synthetic Feasibility: The endothermic nature of the double bond facilitates ring-opening
reactions or further functionalization (e.g., dihydroxylation) that releases ring strain, making it
a high-energy intermediate for complex scaffold synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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